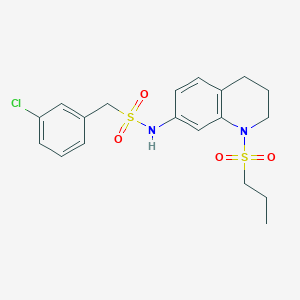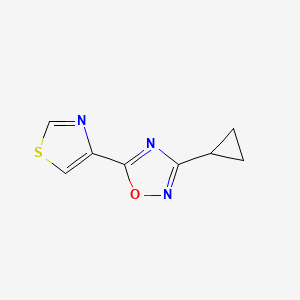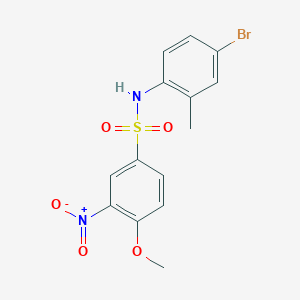
(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H20F2N4O3 and its molecular weight is 402.402. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Antiproliferative Effects
Compounds with urea or bis-urea functionalities bridged by substituted phenyl groups, similar in complexity to the query compound, have shown significant biological activities. For instance, certain urea derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including breast carcinoma cells. The presence of hydroxyphenyl or halogenphenyl substituents enhances these effects, highlighting the potential of such compounds in developing cancer therapeutics (Perković et al., 2016).
Anion Complexation and Supramolecular Chemistry
Macrocyclic bis(ureas), which feature structural motifs related to urea-based compounds, are utilized in anion complexation, indicating their potential in supramolecular chemistry. These compounds can form complexes with various anions, serving as complexing agents and highlighting their utility in designing novel materials and sensors (Kretschmer et al., 2014).
Antimicrobial Activity
Compounds bearing the quinazoline moiety and substituted phenyl groups have been explored for their antimicrobial properties. Such studies underscore the versatility of these compounds in addressing infectious diseases, providing a foundation for further exploration into novel antimicrobial agents (Patel & Shaikh, 2011).
Central Nervous System (CNS) Effects
Research into compounds with similar structural characteristics has also touched on the central nervous system, where specific urea derivatives exhibit effects on CNS activity. This points to potential applications in designing drugs targeting CNS disorders, further emphasizing the importance of structural motifs found in the query compound in medicinal chemistry (Pandey et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester with 3-(2,6-difluorophenyl)prop-2-en-1-amine, followed by the reaction of the resulting product with urea.", "Starting Materials": [ "2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester", "3-(2,6-difluorophenyl)prop-2-en-1-amine", "Urea", "3-ethoxypropanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester", "2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid is reacted with ethanol and hydrochloric acid to form the ethyl ester.", "Step 2: Synthesis of 3-(2,6-difluorophenyl)prop-2-en-1-amine", "3-(2,6-difluorophenyl)prop-2-en-1-ol is reacted with urea and sodium hydroxide to form the corresponding amine.", "Step 3: Condensation of 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester with 3-(2,6-difluorophenyl)prop-2-en-1-amine", "The ethyl ester and amine are condensed in the presence of hydrochloric acid to form the corresponding imine.", "Step 4: Reaction of the imine with urea", "The imine is reacted with urea in the presence of ethanol and sodium hydroxide to form the final product, (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 5: Purification of the product", "The product is purified by extraction with ethyl acetate and diethyl ether, followed by drying and recrystallization from ethanol and water." ] } | |
Número CAS |
941895-20-1 |
Nombre del producto |
(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Fórmula molecular |
C20H20F2N4O3 |
Peso molecular |
402.402 |
Nombre IUPAC |
1-(2,6-difluorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H20F2N4O3/c1-2-29-12-6-11-26-18(13-7-3-4-10-16(13)23-20(26)28)25-19(27)24-17-14(21)8-5-9-15(17)22/h3-5,7-10H,2,6,11-12H2,1H3,(H2,24,25,27) |
Clave InChI |
PRHOWKBHEJUDSX-XIEYBQDHSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)



![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione](/img/structure/B2687031.png)
![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2687035.png)
![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687038.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)